molecular formula C14H17NOS B15183255 1'-Propylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one CAS No. 83962-36-1

1'-Propylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one

Cat. No.: B15183255
CAS No.: 83962-36-1
M. Wt: 247.36 g/mol
InChI Key: HVMQTUNVYRVVRF-UHFFFAOYSA-N
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Description

1’-Propylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a benzo©thiophene ring and a pyrrolidin-3-one ring, with a propyl group attached to the spiro carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Propylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzo©thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the benzo©thiophene derivative with a suitable pyrrolidin-3-one precursor under controlled conditions, often involving a catalyst.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1’-Propylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1’-Propylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-Propylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,2’-pyrrolidin]-3-one: Similar spiro structure but with a cyclohexane ring.

    Spiro[indoline-3,2’-pyrrolidin]-3-one: Features an indoline ring instead of benzo©thiophene.

Uniqueness

1’-Propylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is unique due to its specific spiro linkage and the presence of a benzo©thiophene ring, which imparts distinct chemical and biological properties compared to other spiro compounds.

Properties

CAS No.

83962-36-1

Molecular Formula

C14H17NOS

Molecular Weight

247.36 g/mol

IUPAC Name

1'-propylspiro[2-benzofuran-3,2'-pyrrolidine]-1-thione

InChI

InChI=1S/C14H17NOS/c1-2-9-15-10-5-8-14(15)12-7-4-3-6-11(12)13(17)16-14/h3-4,6-7H,2,5,8-10H2,1H3

InChI Key

HVMQTUNVYRVVRF-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC12C3=CC=CC=C3C(=S)O2

Origin of Product

United States

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